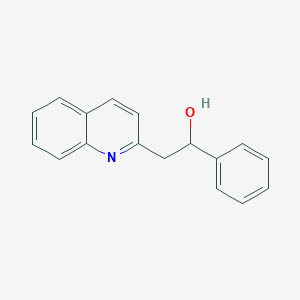

alpha-Phenylquinoline-2-ethanol

説明

特性

分子式 |

C17H15NO |

|---|---|

分子量 |

249.31 g/mol |

IUPAC名 |

1-phenyl-2-quinolin-2-ylethanol |

InChI |

InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2 |

InChIキー |

PNJFPHVFEWNNKV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |

正規SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

Alpha-Phenylquinoline-2-ethanol has been investigated for its biological activities, particularly in the development of novel therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that quinoline derivatives exhibit potent antiviral properties against several viral strains, including HIV and Zika virus. This compound may serve as a scaffold for synthesizing new antiviral agents through structural modifications that enhance efficacy and selectivity against specific viruses .

Antibacterial Properties

The compound has shown promising antibacterial activity in various studies. For instance, derivatives of quinoline have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications to the alpha-phenyl group can potentially increase the binding affinity to bacterial enzymes, enhancing antibacterial potency .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include condensation and cyclization processes. The structural modifications of this compound can lead to derivatives with enhanced biological activities.

Synthetic Routes

Several synthetic pathways have been explored to produce this compound efficiently. For example, the use of 2-aminoaryl alcohols in combination with carbonyl compounds has been reported to yield high isolated yields of quinoline derivatives .

| Synthetic Method | Yield (%) | Notes |

|---|---|---|

| Condensation with aldehydes | 63–97% | High efficiency under mild conditions |

| Multi-component reactions | Up to 93% | Broad substrate scope |

Case Study: Antiviral Screening

A study conducted on a series of quinoline derivatives including this compound demonstrated significant activity against HIV strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance antiviral activity, providing insights into future drug design .

Case Study: Antibacterial Evaluation

In another investigation, various derivatives of this compound were synthesized and tested against multiple bacterial strains. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the compound's potential in treating infections caused by antibiotic-resistant bacteria .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare α-phenylquinoline-2-ethanol with three analogs: 2-phenylquinoline, 2-phenylphenol, and quinoline-2-methanol.

Table 1: Comparative Properties of α-Phenylquinoline-2-ethanol and Analogs

Structural and Functional Differences

This makes it more suitable for applications requiring hydrophobicity, such as fluorescent probes in lipid-rich environments .

2-Phenylphenol: Contains a phenolic -OH group (pKa ~9.8), making it significantly more acidic than α-phenylquinoline-2-ethanol (alcoholic -OH, pKa ~10–12). This acidity enhances its antimicrobial properties, leading to its use in disinfectants .

Quinoline-2-methanol: A hypothetical analog with a methanol group instead of ethanol. The shorter carbon chain may reduce its solubility in nonpolar solvents compared to α-phenylquinoline-2-ethanol.

準備方法

Nickel-Catalyzed Synthesis from α-2-Aminoaryl Alcohols

Nickel-catalyzed dehydrogenative coupling offers a sustainable route to polysubstituted quinolines. As demonstrated by Liu et al. (2018), α-2-aminoaryl alcohols react with ketones or secondary alcohols via sequential dehydrogenation and condensation to form quinoline cores. For alpha-phenylquinoline-2-ethanol, this method could involve:

-

Substrate Selection : Using 2-aminobenzyl alcohol derivatives with a pre-installed phenyl group at the α-position.

-

Coupling Partner : A ketone such as acetophenone to introduce the quinoline’s aryl moiety.

-

Conditions : Ni catalyst (1–5 mol%), 80–120°C, and toluene solvent, achieving yields up to 93% for analogous quinolines.

Mechanistic Insight : The nickel catalyst facilitates alcohol dehydrogenation to aldehydes, followed by condensation with the amine to form the quinoline ring. The ethanol group at the 2-position may arise from controlled reduction of an intermediate ketone.

Copper-Catalyzed Cyclization with Ketones

Cu-based systems enable efficient cyclization of 2-aminobenzyl alcohols with ketones. Nguyen et al. (2022) reported a Cu-catalyzed method where 2-aminobenzyl alcohol reacts with ketones via an acceptorless dehydrogenation pathway. Key adaptations for this compound include:

-

Ketone Substrate : Employing α-phenyl ketones to position the phenyl group.

-

Catalytic System : Cu(OAc)₂ (2 mol%) with K₂CO₃ base in ethanol at 80°C.

-

Yield Optimization : Yields for analogous quinolines reach 85%, with the ethanol group potentially introduced via in situ reduction of a carbonyl intermediate.

Hydrogenation Strategies for Functional Group Installation

Reduction of Ketone Intermediates

Post-synthetic reduction of a 2-ketoquinoline intermediate to ethanol is critical. The hydrogenation of styrene oxide to 2-phenyl ethanol, as described in US6166269A, provides a model:

-

Catalyst : Supported platinum-group metals (e.g., Pd/C or PtO₂) under 50–800 psig H₂.

-

Conditions : 40–120°C in methanol, achieving >99.5% conversion and selectivity.

-

Application to Quinoline Systems : A 2-acetylquinoline intermediate could be hydrogenated to 2-ethanol using similar conditions, though steric effects may necessitate higher pressures.

Catalytic Transfer Hydrogenation

Manganese-catalyzed borrowing hydrogen (BH) strategies, as explored by Dang et al. (2020), enable alcohol-to-amine alkylation. Adapting this for this compound:

-

Substrates : 2-Aminobenzyl alcohol and α-phenylethanol.

-

Catalyst : Mn-PN₃ pincer complex with KH/KOH base.

-

Outcome : Tetrahydroquinoline formation dominates at 120°C under H₂ pressure, but aromatic quinolines require oxidative conditions.

Multi-Component Reactions for Streamlined Synthesis

Aza-Michael Addition and Aldol Condensation

A one-pot synthesis reported by Athira et al. (2022) combines 2-aminobenzyl alcohol with α,β-unsaturated ketones via Cu(OAc)₂-catalyzed aza-Michael addition and aldol condensation. For this compound:

-

Unsaturated Ketone : Cinnamaldehyde derivatives to introduce the phenyl group.

-

Conditions : Aerobic oxidation at 80°C in DMSO, yielding 70–80% for 3-acylquinolines.

-

Post-Reduction : Subsequent hydrogenation of the acyl group to ethanol.

Modifications of Pre-Formed Quinoline Cores

Friedel-Crafts Alkylation

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha-Phenylquinoline-2-ethanol, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

- Methodology : Multi-step synthesis often involves Friedlander quinoline synthesis (e.g., reacting 2-amino-5-chloro-benzophenone with ketones under basic conditions) . Optimize yields using ethanol or methanol as solvents and potassium hydroxide as a base. Monitor purity via HPLC or GC-MS .

- Critical Analysis : Contradictions in yield data may arise from side reactions (e.g., dimerization). Use controlled temperature (80°C) and inert atmospheres to minimize byproducts .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

- Methodology :

- Stereochemistry : Employ chiral HPLC or X-ray crystallography to resolve enantiomers, particularly for derivatives with β-amino alcohol moieties .

- Electronic Properties : Use UV-Vis spectroscopy to study π→π* transitions in the quinoline ring (λmax ~270–300 nm) .

Advanced Research Questions

Q. What strategies mitigate toxicity concerns during in vitro and in vivo studies of this compound derivatives?

- Methodology :

- In Vitro : Conduct MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity. Reference safety protocols for phenolic analogs (e.g., 4-hydroxy-2-methylquinoline) .

- In Vivo : Use rodent models to evaluate acute toxicity (LD50) and neurobehavioral effects. Apply first-aid measures for inhalation exposure per OSHA guidelines (fresh air, artificial respiration) .

- Contradictions : Discrepancies in toxicity data may stem from impurity profiles or metabolite variability .

Q. How do structural modifications (e.g., fluorination or piperazinyl substitution) alter the bioactivity of this compound?

- Methodology :

- Fluorination : Introduce 4-fluorophenyl groups to enhance blood-brain barrier permeability. Synthesize via nucleophilic aromatic substitution .

- Piperazinyl Derivatives : Assess binding affinity to CNS targets (e.g., acetylcholinesterase) using molecular docking and SPR assays .

- Data Validation : Cross-reference computational docking scores (AutoDock Vina) with experimental IC50 values .

Q. What computational and experimental approaches resolve contradictions in the compound’s stability under physiological conditions?

- Methodology :

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., quinoline-2-carboxylic acid) .

- Solubility : Apply Hansen solubility parameters to optimize co-solvents (e.g., PEG-400) for in vivo delivery .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。